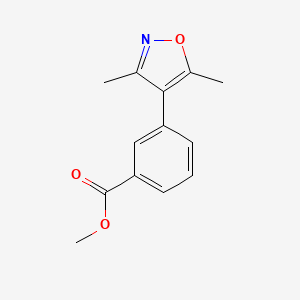

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

CAS No.: 1858241-95-8

Cat. No.: VC2752440

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858241-95-8 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-5-4-6-11(7-10)13(15)16-3/h4-7H,1-3H3 |

| Standard InChI Key | PVADSZLPKGGLAC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)OC |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)OC |

Introduction

Chemical Properties and Structural Characteristics

Basic Information and Identification

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is characterized by specific chemical identifiers that facilitate its recognition in scientific contexts. The compound has a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol. Its structure features a benzoic acid methyl ester moiety linked to a 3,5-dimethylisoxazole ring at the meta position of the benzene ring.

The compound is registered under CAS No. 1858241-95-8 and possesses the IUPAC name methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate. For database purposes, the compound can be identified by its Standard InChI: InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-5-4-6-11(7-10)13(15)16-3/h4-7H,1-3H3.

Structural Properties and Conformational Analysis

The molecule presents a distinctive architecture where the 3,5-dimethylisoxazole ring is connected to the meta position of the benzoate group. This particular arrangement influences the compound's behavior in various chemical environments and its potential for interactions with biological targets. The isoxazole ring, containing adjacent nitrogen and oxygen atoms, provides a rigid heterocyclic system with specific electronic properties.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1858241-95-8 |

| IUPAC Name | methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate |

| Functional Groups | Isoxazole ring, methyl ester, methyl substituents |

| Ring Systems | 3,5-dimethylisoxazole, meta-substituted benzene |

Synthesis Methodologies and Characterization

Synthetic Routes

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester typically involves condensation reactions between appropriate isoxazole derivatives and benzoic acid derivatives or their esters. The choice of solvents such as ethanol or dichloromethane, along with temperature control and reaction timing, plays crucial roles in optimizing yield and purity of the final product.

A common synthetic approach includes:

-

Preparation of the 3,5-dimethylisoxazole core structure

-

Functionalization or direct coupling with 3-substituted benzoic acid methyl ester

-

Purification and isolation of the target compound

Analytical Characterization

Proper characterization of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is essential for confirming its structure and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable data on the chemical environments of hydrogen and carbon atoms in the molecule. Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern characteristic of this compound.

Spectroscopic data typically reveal distinctive signals for:

-

The methyl groups on the isoxazole ring

-

The methyl ester group

-

The aromatic protons of the benzene ring

-

The carbon atoms of the isoxazole ring

Biological Activities and Mechanisms

Structure-Activity Relationships

Understanding the relationship between the structure of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester and its biological activities is essential for rational drug design. The position of the isoxazole ring at the meta position of the benzoic acid methyl ester creates a specific spatial arrangement that can influence how the molecule interacts with biological targets.

Comparatively, the positional isomer 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester (CAS: 1188281-18-6) has the isoxazole ring attached at the para position of the benzoic acid methyl ester. This structural difference likely results in different biological activity profiles between the two compounds, highlighting the importance of substitution patterns in drug development.

Comparative Analysis with Related Compounds

Positional Isomers

The properties of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester can be better understood through comparison with its positional isomer, 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester. While both compounds share the same molecular formula (C₁₃H₁₃NO₃) and molecular weight (231.25 g/mol), their differing substitution patterns likely influence their physicochemical properties and biological activities.

| Property | 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester | 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester |

|---|---|---|

| CAS Number | 1858241-95-8 | 1188281-18-6 |

| Attachment Position | meta | para |

| IUPAC Name | methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate | methyl 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate |

| Molecular Distribution | Less symmetrical | More symmetrical |

Other Isoxazole Derivatives

Isoxazole chemistry represents a broad area of research with numerous derivatives exhibiting diverse biological activities. Compounds such as 3-(4,5-dihydroisoxazol-3-yl) derivatives demonstrate related but distinct chemical properties and biological activities . Understanding these relationships helps position 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester within the broader context of heterocyclic chemistry research.

Research Challenges and Future Directions

Synthetic Optimization

Current research on 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester faces challenges in optimizing synthetic routes to improve yield and purity. Future research directions may focus on developing more efficient and environmentally friendly synthesis methods, potentially employing catalytic approaches or green chemistry principles.

Expanded Biological Evaluation

While isoxazole derivatives show promise in various biological applications, comprehensive studies on the specific activities of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester are still needed. Future research should aim to:

-

Evaluate activity against specific biological targets

-

Assess structure-activity relationships through systematic modifications

-

Investigate potential mechanisms of action

-

Explore applications beyond traditional pharmaceutical research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume